molecular formula C12H13ClN2O B7591771 2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile

2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile

カタログ番号 B7591771
分子量: 236.70 g/mol
InChIキー: HZQUWYOVQSRLFL-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, a key enzyme in the immune system.

作用機序

2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile works by inhibiting the activity of BTK, a key enzyme in the immune system that plays a critical role in the activation and proliferation of B cells and other immune cells. By blocking BTK, 2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile reduces the production of inflammatory cytokines and other mediators of inflammation, leading to a reduction in inflammation and improved clinical outcomes.
Biochemical and physiological effects:
2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile has been shown to have a number of biochemical and physiological effects, including inhibition of BTK activity, reduction of B cell proliferation and activation, and suppression of cytokine production. It has also been shown to reduce inflammation and improve clinical outcomes in preclinical and clinical studies.

実験室実験の利点と制限

One of the main advantages of 2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile for lab experiments is its specificity for BTK, which allows for targeted inhibition of this key enzyme in the immune system. However, one limitation of 2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile is its potential for off-target effects, which may limit its use in certain experimental settings.

将来の方向性

There are several potential future directions for research on 2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile, including:
1. Further studies to elucidate the precise mechanisms of action of 2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile in different autoimmune diseases.
2. Development of new formulations and delivery methods for 2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile to improve its efficacy and reduce potential side effects.
3. Exploration of the potential use of 2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile in combination with other drugs for the treatment of autoimmune diseases.
4. Investigation of the potential use of 2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile in other diseases, such as cancer and infectious diseases, where BTK may play a role in disease pathogenesis.
In conclusion, 2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile is a promising drug for the treatment of autoimmune diseases, with a well-defined mechanism of action and proven efficacy in preclinical and clinical studies. Further research is needed to fully understand its potential applications and limitations, and to explore new directions for its use in the treatment of other diseases.

合成法

The synthesis of 2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile involves a multi-step process that starts with the reaction of 2-chloro-4-nitrobenzonitrile with (R)-2-(hydroxymethyl)pyrrolidine to form the corresponding amine. This is then subjected to a series of chemical reactions, including protection of the amine group, reduction of the nitro group, and deprotection of the amine group, to yield the final product.

科学的研究の応用

2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. It has been shown to be effective in reducing inflammation and improving clinical outcomes in these diseases.

特性

IUPAC Name

2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-12-6-10(4-3-9(12)7-14)15-5-1-2-11(15)8-16/h3-4,6,11,16H,1-2,5,8H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQUWYOVQSRLFL-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC(=C(C=C2)C#N)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。